molecular formula C22H28O2 B12559909 4'-[(Dec-9-en-1-yl)oxy][1,1'-biphenyl]-4-ol CAS No. 151582-22-8

4'-[(Dec-9-en-1-yl)oxy][1,1'-biphenyl]-4-ol

Cat. No.: B12559909
CAS No.: 151582-22-8
M. Wt: 324.5 g/mol
InChI Key: RESOULVLHKKWAX-UHFFFAOYSA-N
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Description

4’-[(Dec-9-en-1-yl)oxy][1,1’-biphenyl]-4-ol is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond, with various substituents attached to the rings. The specific structure of 4’-[(Dec-9-en-1-yl)oxy][1,1’-biphenyl]-4-ol includes a dec-9-en-1-yloxy group attached to one of the benzene rings, making it a unique and interesting compound for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-[(Dec-9-en-1-yl)oxy][1,1’-biphenyl]-4-ol typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated benzene derivative in the presence of a palladium catalyst.

    Introduction of the Dec-9-en-1-yloxy Group: The dec-9-en-1-yloxy group can be introduced through an etherification reaction. This involves the reaction of dec-9-en-1-ol with the biphenyl core in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of 4’-[(Dec-9-en-1-yl)oxy][1,1’-biphenyl]-4-ol may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4’-[(Dec-9-en-1-yl)oxy][1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the dec-9-en-1-yloxy group can be reduced to form a saturated alkyl chain.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles for substitution reactions include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alkyl chains.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

4’-[(Dec-9-en-1-yl)oxy][1,1’-biphenyl]-4-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4’-[(Dec-9-en-1-yl)oxy][1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4’-[(9-Decenyl)oxy]-1,1’-biphenyl-4-carboxylic acid: Similar structure with a carboxylic acid group instead of a hydroxyl group.

    Tetrakis[(1,1’-biphenyl-4-yl)oxy]phthalocyanine: Contains multiple biphenyl groups and is used in different applications.

Uniqueness

4’-[(Dec-9-en-1-yl)oxy][1,1’-biphenyl]-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and applications in various fields of research and industry.

Properties

CAS No.

151582-22-8

Molecular Formula

C22H28O2

Molecular Weight

324.5 g/mol

IUPAC Name

4-(4-dec-9-enoxyphenyl)phenol

InChI

InChI=1S/C22H28O2/c1-2-3-4-5-6-7-8-9-18-24-22-16-12-20(13-17-22)19-10-14-21(23)15-11-19/h2,10-17,23H,1,3-9,18H2

InChI Key

RESOULVLHKKWAX-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O

Origin of Product

United States

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